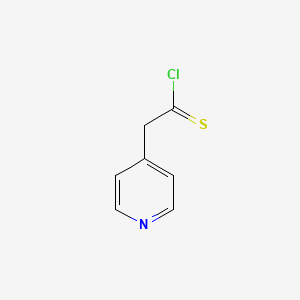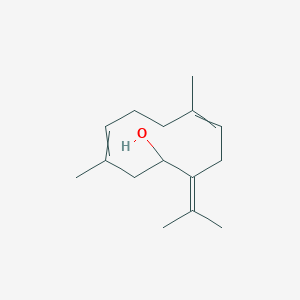
Androst-5-en-3-ol-7,17-dione acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-3-ol-7,17-dione acetate: is a synthetic steroidal compound with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is also known by other names such as 7-keto-DHEA and 7-oxo-DHA . This compound is a white to off-white crystalline powder and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3-ol-7,17-dione acetate typically involves the acetylation of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the formation of the desired acetate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Androst-5-en-3-ol-7,17-dione acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone groups to hydroxyl groups.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-keto-DHEA , while reduction can yield 7-hydroxy-DHEA .
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is used to study the metabolic pathways of steroid hormones and their effects on various biological processes .
Medicine: In medicine, Androst-5-en-3-ol-7,17-dione acetate is investigated for its potential therapeutic effects, including its role in modulating androgen and estrogen receptors .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various steroidal drugs and supplements .
Mecanismo De Acción
The mechanism of action of Androst-5-en-3-ol-7,17-dione acetate involves its interaction with androgen and estrogen receptors . It acts as a modulator, influencing the activity of these receptors and thereby affecting various physiological processes . The molecular targets include the androgen receptor (AR) and the estrogen receptor (ER) , and the pathways involved include the steroid hormone signaling pathway .
Comparación Con Compuestos Similares
Androstenediol (Androst-5-ene-3β,17β-diol): A weak androgen and estrogen steroid hormone.
Androstenedione (Androst-4-ene-3,17-dione): An intermediate in the biosynthesis of testosterone and estrogen.
Dehydroepiandrosterone (DHEA; Androst-5-en-3β-ol-17-one): A precursor to various steroid hormones.
Uniqueness: Androst-5-en-3-ol-7,17-dione acetate is unique due to its specific acetylation at the 3-hydroxyl group, which imparts distinct chemical properties and biological activities compared to its non-acetylated counterparts .
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1 |
Clave InChI |
VVSMJVQHDZUPIL-FQAVLMBTSA-N |
SMILES isomérico |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)


![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)


![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)
